Bicyclo[6.1.0]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
286-60-2 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2 |
InChI Key |
FYECUAIUGWFPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2CC2CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[6.1.0]nonane can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,5-cyclooctadiene with a suitable reagent can lead to the formation of this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur at specific positions on the bicyclic structure, often facilitated by suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols .
Scientific Research Applications
Bicyclo[6.1.0]nonyne (BCN) and its derivatives are valuable tools in chemical biology, particularly for bioorthogonal reactions such as strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions have found applications in diverse fields, including drug delivery, diagnostics, and materials science .
Stability
The stability of BCN derivatives is a critical factor for their application. It has been reported that the alkyne functionality of BCN can be unstable under acidic conditions, which can be a concern for solid-phase oligonucleotide synthesis . Additionally, BCN derivatives in crystalline form may exhibit altered solubility properties over time, suggesting potential degradation or structural modification . To address stability issues, BCN acid has been developed, which forms more stable amide probes compared to carbamate analogs .
Reactivity
BCN derivatives exhibit high reactivity in SPAAC due to the strain associated with the alkyne moiety . This reactivity allows for efficient and selective conjugation with azides under physiological conditions, making them ideal for bioorthogonal labeling and bioconjugation .
SPAAC Conjugations
BCN scaffolds are frequently used in SPAAC conjugations . SPAAC is a copper-free alternative to traditional click chemistry, which can be toxic to cells . BCN derivatives react with azides to form stable triazole linkages, enabling the labeling and modification of biomolecules in living systems .
Oligonucleotide Synthesis
BCN derivatives can be incorporated into oligonucleotide sequences during solid-phase synthesis . These modified oligonucleotides can then be used for various applications, such as DNA-protein conjugation, DNA-surface immobilization, and DNA-based diagnostics .
Molecular Probe Production
BCN carboxylic acid can be used for the production of stable molecular probes . The resulting amide probes exhibit superior in vitro stability compared to carbamate analogs, making them suitable for long-term biological studies .
Considerations for Use
Mechanism of Action
The mechanism by which bicyclo[6.1.0]nonane exerts its effects depends on its specific application. In bioorthogonal chemistry, for example, the compound undergoes strain-promoted azide-alkyne cycloaddition reactions, which are highly selective and efficient. This reaction involves the interaction of the strained alkyne in this compound with an azide group, forming a stable triazole product .
Comparison with Similar Compounds
Structural and Thermodynamic Properties

Key Observations :
- This compound and bicyclo[3.3.1]nonane share the same molecular formula but differ in bridge arrangements, leading to distinct reactivities and applications.
- The cyclopropane ring in this compound introduces significant strain, enabling unique polymerization behavior compared to bicyclo[4.3.0]nonane .
Comparison Highlights :
- This compound synthesis prioritizes cyclopropanation and transition-metal catalysis (Au, Fe), while bicyclo[3.3.1]nonane leverages multicomponent condensations and Pd catalysis.
- Bicyclo[3.2.2]nonane derivatives form classical carbocations during solvolysis, unlike the non-classical intermediates seen in other bicyclic systems .
Reactivity and Functionalization
Key Differences :
- This compound’s bridgehead positions are highly reactive, enabling halogenation and nitrogen incorporation for bioactive molecules .
- Bicyclo[3.3.1]nonane supports diverse heterocyclic modifications (e.g., S, N incorporation) for drug discovery .
Conformational and Electronic Properties
- This compound: The cyclopropane ring imposes torsional strain, favoring rigid conformations critical for asymmetric synthesis (e.g., Sharpless dihydroxylation in pre-schisanartanin C ).
- Bicyclo[3.3.1]nonane: Exhibits the "hockey sticks" effect, where H···H and S···S interactions stabilize specific conformers . Quantum Theory of Atoms in Molecules (QTAIM) analyses reveal stereoelectronic interactions dictating stability .
Q & A
Q. What are the common synthetic routes for Bicyclo[6.1.0]nonane and its derivatives?
this compound derivatives are typically synthesized via stereoselective reactions of gem-dihalocyclopropanes. For example, 9,9-dibromo-Bicyclo[6.1.0]nonane reacts with butyllithium at −95 °C followed by methyl iodide to yield 9-exo-bromo-9-endo-methyl derivatives in near-quantitative yields . This method leverages the strain in the bicyclic system to direct regioselectivity. Other routes include ring-opening of strained alkenes or dihalocyclopropane intermediates under controlled conditions .
Q. How is the structure of this compound derivatives confirmed experimentally?
Structural confirmation relies on NMR (e.g., chemical shifts for cyclopropane protons at δ ~1.0–2.5 ppm) and IR spectroscopy (C-Br stretches at ~550–600 cm⁻¹ for dibromo derivatives) . X-ray crystallography or computational modeling (e.g., molecular mechanics) may resolve conformational ambiguities, particularly for strained systems .
Advanced Research Questions
Q. What factors govern the stereoselectivity in the methylation of gem-dibromo-Bicyclo[6.1.0]nonane?
Stereoselectivity arises from the interplay of steric hindrance and electronic effects. The endo preference in methylation (e.g., 92% yield for 4,5-trans-dihydroxy derivatives ) is attributed to the bulky cyclopropane ring directing nucleophilic attack to the less hindered endo position. Computational studies (e.g., molecular mechanics) can predict energy barriers for alternative transition states .
Q. How does ring size influence the polymerization behavior of bicyclic compounds like this compound?
this compound polymerizes efficiently (yielding polymers with Mn ≈5.2 kDa) due to its moderate ring strain, whereas larger systems (e.g., Bicyclo[4.3.0]nonane) fail to polymerize due to insufficient strain . Ring-opening metathesis polymerization (ROMP) is a key method, with reactivity depending on the balance between strain energy and orbital alignment .
Q. How do computational methods predict the stability and reactivity of this compound conformers?
Molecular mechanics calculations (e.g., using MM2 force fields) quantify strain energy and predict stability. For example, cis-Bicyclo[6.1.0]nonane has a calculated strain energy of −5.8 kcal/mol, while trans isomers are less stable (−3.1 kcal/mol) . These models help rationalize experimental outcomes, such as preferential formation of cis products in syntheses .
Q. What challenges arise in synthesizing functionalized this compound derivatives for biological studies?
Functionalization (e.g., introducing hydroxyl or vinyl groups) often requires protecting-group strategies to avoid side reactions. For example, 4-methylene derivatives are prone to dimerization unless stabilized by bulky substituents . Purification via fractional distillation or preparative GLC is critical for isolating isomers .
Methodological Recommendations
- Stereochemical Analysis : Use NOESY NMR to distinguish cis/trans isomers in bicyclic systems .
- Reaction Optimization : Screen temperatures (−95 °C to 25 °C) and solvents (THF vs. ether) to control ring-opening pathways .
- Computational Validation : Pair DFT calculations (e.g., B3LYP/6-31G*) with experimental data to validate transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

